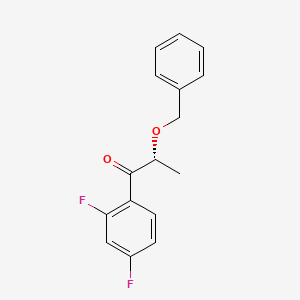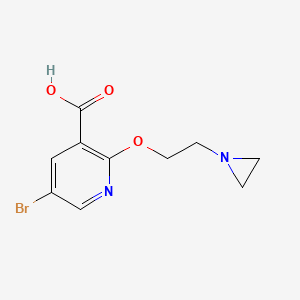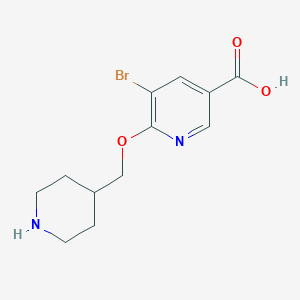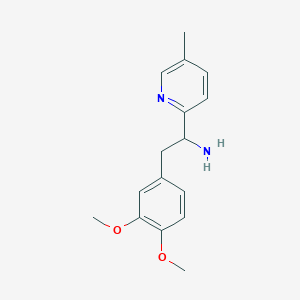
2-(3,4-Dimethoxy-phenyl)-1-(5-methyl-pyridin-2-yl)ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxy-phenyl)-1-(5-methyl-pyridin-2-yl)ethylamine, also known as 2,3,4-trimethoxyphenethylamine, is a novel compound with potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. It is a derivative of phenethylamine and is structurally related to other compounds such as mescaline and amphetamine. 2,3,4-trimethoxyphenethylamine has been studied for its ability to act as a monoamine transporter inhibitor and for its potential as a novel drug for the treatment of neurological disorders.
Aplicaciones Científicas De Investigación
1. Antitumor Activities
2-(3,4-Dimethoxy-phenyl)-1-(5-methyl-pyridin-2-yl)ethylamine and its analogues have been explored for antitumor properties. Aliano et al. (1984) synthesized various analogues and tested them for amplifying phleomycin's antitumor effects in mice, indicating potential in cancer treatment research (Aliano et al., 1984).
2. Antimicrobial Applications
Compounds similar to 2-(3,4-Dimethoxy-phenyl)-1-(5-methyl-pyridin-2-yl)ethylamine have been studied for their antimicrobial properties. For instance, Bayrak et al. (2009) synthesized new 1,2,4-triazoles and evaluated their antimicrobial activities, contributing to the search for new antimicrobial agents (Bayrak et al., 2009).
3. Asymmetric Synthesis and Catalysis
The compound and its derivatives are used in asymmetric synthesis. Liu et al. (2009) utilized a related organopalladium complex for asymmetric hydrophosphination reactions, demonstrating its utility in creating chiral molecules (Liu et al., 2009). Additionally, Ma et al. (2016) explored its use in the asymmetric synthesis of chiral P−N bidentate ligands (Ma et al., 2016).
4. Antioxidant and Antitumor Properties
El‐Borai et al. (2013) reported the synthesis of pyrazolopyridines related to this compound, examining their antioxidant and antitumor activities, indicating potential applications in disease treatment and prevention (El‐Borai et al., 2013).
5. Synthesis of Heterocyclic Systems
The compound is used in the synthesis of various heterocyclic systems. Bogolyubov et al. (2004) demonstrated its use in creating novel heterocyclic structures, highlighting its versatility in synthetic chemistry (Bogolyubov et al., 2004).
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(5-methylpyridin-2-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-4-6-14(18-10-11)13(17)8-12-5-7-15(19-2)16(9-12)20-3/h4-7,9-10,13H,8,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDSGVQSZKYTIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(CC2=CC(=C(C=C2)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-1-(5-methylpyridin-2-yl)ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

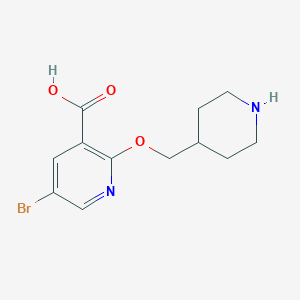
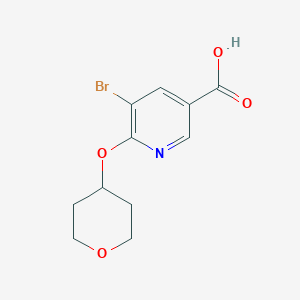
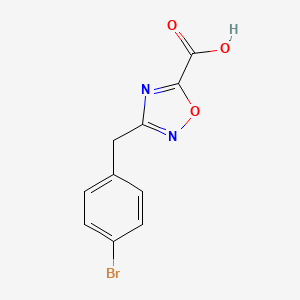
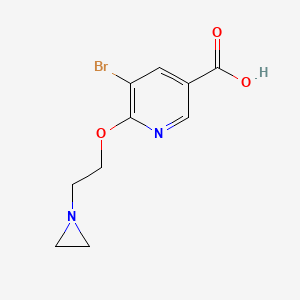
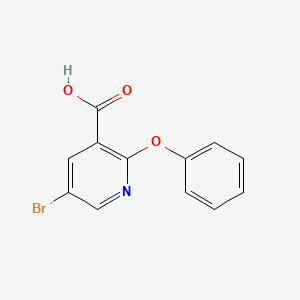
![Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1391626.png)
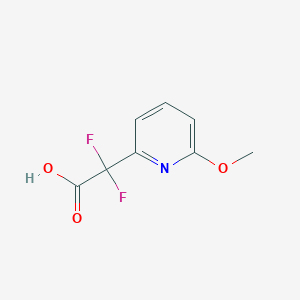
![[2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1391629.png)
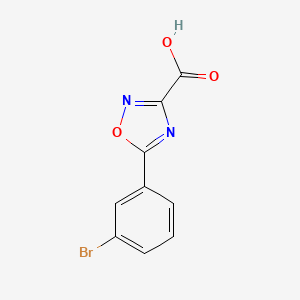
![2-[(4-Nitrophenyl)thio]thiophene](/img/structure/B1391632.png)
![1-{6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone](/img/structure/B1391633.png)
